molecular formula C19H16N4O B2533062 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1396874-72-8

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2533062
CAS No.: 1396874-72-8
M. Wt: 316.364
InChI Key: CQJOMOOQRLHBFK-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, offered for use as a reference standard or for biological screening. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Protein kinases are key regulators of cellular signalling processes, and their dysregulation is a hallmark of many cancers, making them prominent therapeutic targets for small-molecule inhibitors . The structural motif of this compound is analogous to other investigated pyrazolo-heterocycles, such as pyrazolo[1,5-a]pyrimidines, which have demonstrated promising antitumor activity and the ability to modulate autophagy in cancer cells . The benzamide linkage and pyrrole substitution pattern are common in drug discovery, contributing to the molecule's ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. Researchers can utilize this compound to probe kinase function, study signalling pathways involved in cell proliferation and survival, and investigate potential mechanisms to combat drug resistance. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for use in humans or for any diagnostic, therapeutic, or veterinary purposes.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h1-12,14H,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOMOOQRLHBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step reactions. One common method includes the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction utilizes N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source, resulting in the formation of cyanated pyrazolo[1,5-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that this compound could serve as a lead for developing new anticancer agents, particularly for lung and breast cancers .

Anti-inflammatory Effects

The compound also demonstrates potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This activity is particularly relevant for developing treatments for inflammatory diseases, where reducing inflammation can significantly improve patient outcomes .

Enzymatic Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, derivatives of pyrazolo compounds have been studied as inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cancer progression and metabolism. The structure of this compound allows for targeted modifications that enhance its inhibitory potency against such enzymes .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has shown promising results against microbial strains. Some derivatives have demonstrated efficacy against bacteria, suggesting potential applications in developing new antimicrobial agents.

Synthesis and Structural Modifications

The synthesis of this compound involves several synthetic routes that allow for structural modifications to enhance biological activity. The versatility of the pyrazolo scaffold enables researchers to create a library of derivatives with tailored properties suitable for specific therapeutic targets .

Case Study 1: Antitumor Efficacy

A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the antitumor efficacy of pyrazolo derivatives, including this compound. The research demonstrated that certain modifications to the compound's structure significantly enhanced its cytotoxicity against cancer cell lines.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazolo compounds. It was found that modifications at specific positions on the pyrazolo ring improved selectivity and potency against monoamine oxidases (MAOs), which are crucial targets in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Core Modifications

The compound’s pyrazolo[1,5-a]pyridine core distinguishes it from analogs with pyrazolo[1,5-a]pyrimidine or imidazo[1,5-a]pyrazine systems. For example:

  • N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide () replaces the pyridine ring with a pyrimidine, altering electronic properties and hydrogen-bonding capacity .
  • (S)-4-(3-(1-acetylpyrrolidin-2-yl)-8-aminoimidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide () introduces an imidazo-pyrazine core, which may enhance rigidity and binding specificity .

Substituent Effects on Benzamide Moieties

Substituents on the benzamide group significantly influence physicochemical and biological properties:

  • N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396791-52-8, ) includes a trifluoromethoxy group, enhancing lipophilicity and metabolic stability compared to the pyrrole-substituted target compound .

Molecular Weight and Functional Groups

Compound Name (Example) Core Structure Benzamide Substituent Molecular Weight (Da)
Target Compound Pyrazolo[1,5-a]pyridine 4-(1H-pyrrol-1-yl) Not explicitly stated
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide Pyrazolo[1,5-a]pyridine 4-(trifluoromethoxy) ~407 (estimated)
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 3-carboxamide (phenyl/methyl) 318.34
(S)-4-(8-amino-3-(1-(3-methoxybut-2-enoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Imidazo[1,5-a]pyrazine Complex pyrrolidine/acyl group 482.20

Physicochemical Properties

  • Lipophilicity : The pyrrole group in the target compound may reduce logP compared to analogs with trifluoromethoxy or phenyl groups .
  • Solubility : Polar substituents (e.g., tetrahydropyran in CAS 1396863-22-1) could enhance aqueous solubility relative to the pyrrole variant .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19_{19}H16_{16}N4_{4}O
  • Molecular Weight : 316.4 g/mol
  • CAS Number : 1396874-72-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may modulate enzymatic activities and receptor interactions, influencing critical cellular pathways such as:

  • Signal Transduction : Altering pathways that regulate cell growth and apoptosis.
  • Metabolic Pathways : Modulating key enzymes involved in metabolic processes.
  • Gene Expression Regulation : Influencing transcription factors that control gene expression.

Antimicrobial Activity

Research has indicated that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

CompoundActivityReference
Pyrazolo[1,5-a]pyrimidine DerivativeAntitubercular
5-PyrrolylpyrazolesSynergistic with colistin

Antitumor Activity

This compound has been evaluated for its antitumor potential. Studies have shown that related compounds induce apoptosis in cancer cell lines, demonstrating IC50_{50} values indicative of potent cytotoxic effects.

CompoundCell LineIC50_{50} (µM)Reference
Pyrazolo DerivativeA549 (Lung Cancer)49.85
3-Aryl-Pyrazole DerivativesVarious26 - 49.85

Case Study 1: Antitubercular Screening

In a high-throughput screening campaign aimed at identifying new antitubercular agents, derivatives of pyrazolo compounds were synthesized and tested against Mtb. The study highlighted the importance of specific structural features in enhancing biological activity while maintaining low cytotoxicity.

Case Study 2: Antitumor Efficacy

A series of pyrazole derivatives were synthesized to evaluate their antitumor activity against several cancer cell lines. The results indicated that modifications at specific positions on the pyrazolo ring significantly affected the compounds' ability to induce apoptosis and inhibit tumor growth.

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